4-(4-Methoxyphenyl)octahydro-1H-isoindol-4-ol hydrochloride
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Overview
Description
4-(4-Methoxyphenyl)octahydro-1H-isoindol-4-ol hydrochloride is a chemical compound that belongs to the class of isoindoline derivatives It is characterized by the presence of a methoxyphenyl group attached to an octahydro-isoindol-4-ol core, with the hydrochloride salt form enhancing its solubility in water
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)octahydro-1H-isoindol-4-ol hydrochloride typically involves the following steps:
Formation of the Isoindoline Core: The initial step involves the cyclization of a suitable precursor, such as a substituted benzylamine, to form the isoindoline core. This can be achieved through a cyclization reaction using a strong acid catalyst.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the isoindoline core with a methoxyphenyl halide in the presence of a base.
Hydrogenation: The resulting intermediate is then subjected to hydrogenation to reduce any double bonds and saturate the ring system, forming the octahydro-isoindol-4-ol structure.
Formation of the Hydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)octahydro-1H-isoindol-4-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. For example, reacting with alkyl halides can yield alkylated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Alkylated derivatives.
Scientific Research Applications
4-(4-Methoxyphenyl)octahydro-1H-isoindol-4-ol hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Biological Studies: Researchers use this compound to study its effects on various biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: It is employed in the development of new materials with specific properties, such as enhanced solubility or stability.
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)octahydro-1H-isoindol-4-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can enhance binding affinity to these targets, while the isoindoline core provides structural stability. The compound may modulate the activity of enzymes or receptors, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-octahydro-1H-isoindol-4-ol hydrochloride: Similar in structure but with a methyl group instead of a methoxyphenyl group.
(3AR,4R,7aS)-Octahydro-1H-isoindol-4-ol hydrochloride: Another isoindoline derivative with different stereochemistry.
Uniqueness
4-(4-Methoxyphenyl)octahydro-1H-isoindol-4-ol hydrochloride is unique due to the presence of the methoxyphenyl group, which can enhance its biological activity and binding affinity to molecular targets. This makes it a valuable compound for medicinal chemistry and drug development.
Properties
Molecular Formula |
C15H22ClNO2 |
---|---|
Molecular Weight |
283.79 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-1,2,3,3a,5,6,7,7a-octahydroisoindol-4-ol;hydrochloride |
InChI |
InChI=1S/C15H21NO2.ClH/c1-18-13-6-4-12(5-7-13)15(17)8-2-3-11-9-16-10-14(11)15;/h4-7,11,14,16-17H,2-3,8-10H2,1H3;1H |
InChI Key |
TXLAWIGACPFAND-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCC3C2CNC3)O.Cl |
Origin of Product |
United States |
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